2-Amino-3-methyl-1-butanol

Description

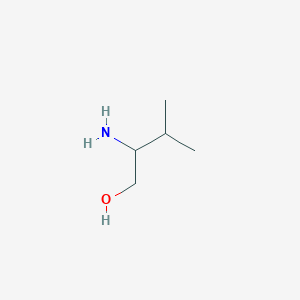

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862814 | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16369-05-4, 473-75-6, 2026-48-4 | |

| Record name | (±)-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-2-Amino-3-methyl-1-butanol synthesis route

An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)

Introduction

(S)-(+)-2-Amino-3-methyl-1-butanol, commonly known as L-valinol, is a chiral amino alcohol derived from the natural amino acid L-valine.[1][2] It serves as a crucial building block and chiral auxiliary in the asymmetric synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[3][4] Its significance lies in the stereogenic center, which is instrumental in inducing chirality during chemical transformations, making it a valuable compound for drug development and stereoselective catalysis.[2][4] This guide details the primary synthesis routes, providing in-depth experimental protocols and comparative data for researchers and professionals in drug development.

Core Synthesis Routes: Reduction of L-Valine

The most prevalent method for synthesizing L-valinol is the reduction of the carboxylic acid group of L-valine.[1][5] This transformation is typically achieved using powerful reducing agents, as standard reagents like sodium borohydride (B1222165) (NaBH₄) alone are ineffective at reducing carboxylic acids.[5] The primary methods involve lithium aluminum hydride (LiAlH₄), borane (B79455) complexes, or a combination of NaBH₄ with an activating agent like iodine.[1][5]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This is a classic and highly effective laboratory-scale method for reducing amino acids to their corresponding amino alcohols.[5][6] LiAlH₄ is a potent, non-selective reducing agent that readily converts the carboxylic acid functionality to a primary alcohol.

Reduction with Borane Complexes

Borane complexes, such as borane-methyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (THF), are also effective for the reduction of L-valine.[1][6] This method can be advantageous in terms of safety and handling compared to LiAlH₄. Often, the reaction is facilitated by an activator like boron trifluoride etherate.[6]

Reduction with Sodium Borohydride and Iodine

To overcome the limitations of using NaBH₄ alone, it can be combined with iodine (I₂). This in-situ generates a borane-THF complex, which then acts as the reducing agent.[1][5] This method avoids the direct handling of more hazardous reagents like LiAlH₄ or BMS.[5]

Biocatalytic Synthesis

An alternative, greener approach involves the use of enzymes. Optically pure L-valinol can be synthesized from a prochiral hydroxy ketone using ω-transaminases, offering high conversion rates and excellent enantiomeric purity (>99% ee).[7]

Quantitative Data Summary

The following table summarizes key quantitative data from various established synthesis protocols.

| Parameter | LiAlH₄ Reduction[6] | Borane-Methyl Sulfide (BMS) Reduction[6] | NaBH₄ / THF Method[3] |

| Starting Material | L-Valine | L-Valine | L-Valine |

| Primary Reagents | Lithium Aluminum Hydride (LiAlH₄), THF | Borane-Methyl Sulfide (BMS), BF₃·OEt₂, THF | Sodium Borohydride (NaBH₄), THF |

| Reaction Time | 16 hours (reflux) | 18 hours (reflux) | 18 hours (reflux) |

| Yield | 73–75% | 44% | Not explicitly stated, but generally high |

| Boiling Point | 63–65°C (0.9 mmHg) | 62–67°C (2.5 mmHg) | Not specified |

| Optical Rotation [α]²⁰D | +14.6° (neat) | +14.6° (neat) | Not specified |

| Refractive Index n²⁰D | 1.455 | 1.455 | Not specified |

Experimental Protocols

Protocol 1: Reduction of L-Valine with LiAlH₄[6]

This protocol is adapted from Organic Syntheses.

-

Reaction Setup: An oven-dried 3-L, three-necked flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. The system is flushed with nitrogen.

-

Reagent Addition: Charge the flask with a suspension of lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the mixture to 10°C using an ice bath.

-

Substrate Addition: Add L-valine (100 g, 0.85 mol) in portions over a 30-minute period. Control the addition rate to manage the vigorous evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 16 hours.

-

Quenching: Cool the reaction mixture again to 10°C with an ice bath and dilute with 1000 mL of ethyl ether. Cautiously quench the reaction by the sequential dropwise addition of water (47 mL), 15% aqueous sodium hydroxide (B78521) (47 mL), and finally water (141 mL).

-

Work-up: Stir the resulting mixture for 30 minutes, then filter the white precipitate. Wash the filter cake with ethyl ether (3 x 150 mL).

-

Purification: Combine the organic filtrates, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue is purified by vacuum distillation to afford L-valinol as a clear liquid that may solidify upon cooling.

Protocol 2: Reduction of L-Valine with NaBH₄ and THF[3]

-

Reaction Setup: Place L-valine (15 mmol) and tetrahydrofuran (30 mL) in a 100 mL three-necked flask under a nitrogen atmosphere. Cool the mixture in an ice-water bath.

-

Reagent Addition: Prepare a solution of NaBH₄ (3.81 g, 15 mmol) in THF and add it dropwise to the L-valine suspension over 40 minutes.

-

Reaction: Stir the mixture for 5 hours at ice-bath temperature, then reflux for 18 hours.

-

Work-up: Cool the mixture to room temperature and add methanol (B129727) dropwise until the solution becomes clear. Remove the solvent under reduced pressure.

-

Extraction: Add 30 mL of 4 M potassium hydroxide (KOH) to the residue and stir for 4 hours. Extract the mixture with dichloromethane.

-

Purification: Dry the combined organic extracts with anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain (S)-(+)-2-Amino-3-methyl-1-butanol.

Visualizations

Synthesis Pathway Diagram

Caption: The primary synthesis route of L-Valinol via the reduction of L-valine.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of L-Valinol.

References

2-Amino-3-methyl-1-butanol chemical properties and structure

An In-depth Technical Guide to 2-Amino-3-methyl-1-butanol: Chemical Properties and Structure

Introduction

This compound, also known as valinol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structural relationship to the amino acid valine makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound can vary depending on its stereochemistry. The compound exists as a racemic mixture (DL-Valinol) and as two separate enantiomers, (R)-(-)-2-Amino-3-methyl-1-butanol and (S)-(+)-2-Amino-3-methyl-1-butanol.[1][2][3][4] The properties of these forms are summarized below.

| Property | Racemic (DL) | (R)-(-)-Isomer | (S)-(+)-Isomer |

| IUPAC Name | 2-amino-3-methylbutan-1-ol[5] | (2R)-2-amino-3-methylbutan-1-ol | (2S)-2-amino-3-methylbutan-1-ol[6] |

| Synonyms | DL-Valinol, (±)-2-Amino-3-methyl-1-butanol[5][7] | D-Valinol[3] | L-Valinol[2][4] |

| CAS Number | 16369-05-4[5][7][8][9] | 4276-09-9[1][3] | 2026-48-4[2][4] |

| Molecular Formula | C₅H₁₃NO[1][2][7][10] | C₅H₁₃NO[1][3] | C₅H₁₃NO[2][4][6][11] |

| Molecular Weight | 103.16 g/mol [1][5][10] | 103.16 g/mol [1][3] | 103.1628 g/mol [2][4][11] |

| Appearance | Liquid[9] | Solid[3][12] | Liquid after melting or solid[6] |

| Melting Point | Not specified | 35-36 °C[3][12] | 30-32 °C[4] |

| Boiling Point | 75-77 °C at 8 mmHg[9] | Not specified | 81 °C at 8 mmHg[4] |

| Density | 0.936 g/mL at 25 °C[9] | 0.931 g/mL[13] | 0.926 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.4543[9] | n20/D 1.455[13] | n20/D 1.4548[4] |

| Optical Activity | Not applicable | [α]20/D −16° (c=10 in ethanol)[3][12] | [α]25/D +10° (c=10 in H₂O)[4] |

| Flash Point | 90 °C (closed cup)[9] | 78 °C (closed cup)[12] | Not specified |

| Solubility | Soluble in water[14] | Not specified | Soluble in water, ethanol, and other polar solvents[15] |

Chemical Structure

This compound is a branched-chain amino alcohol.[10] The structure consists of a four-carbon butanol backbone with a methyl group at the third carbon and an amino group at the second carbon.[10] The chiral center is located at the second carbon atom, giving rise to the (R) and (S) enantiomers.

| Identifier | Racemic (DL) | (R)-(-)-Isomer | (S)-(+)-Isomer |

| SMILES | CC(C)C(N)CO[8][9] | CC(C)--INVALID-LINK--CO[3][12] | CC(C)--INVALID-LINK--CO[4][6] |

| InChI | 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3[7][9] | 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1[3][12] | 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1[4][16] |

| InChIKey | NWYYWIJOWOLJNR-UHFFFAOYSA-N[5][7][8][9] | NWYYWIJOWOLJNR-YFKPBYRVSA-N[3][12] | NWYYWIJOWOLJNR-RXMQYKEDSA-N[4][6][16] |

Experimental Protocols

Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol

Several methods have been reported for the synthesis of this compound, often starting from the corresponding amino acid.

Method 1: Reduction of L-Leucine with NaBH₄ and Iodine [17]

-

Suspend L-leucine (1.0 equivalent) and NaBH₄ (2.5 equivalents) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of iodine (1.0 equivalent) in dry THF over a period of 1 hour. This will result in the evolution of hydrogen gas.

-

After the addition is complete, stir the solution for an additional 4 hours.

-

Extract the mixture with dichloromethane (B109758) (CH₂Cl₂; 3 portions).

-

Combine the organic layers, dry with anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under vacuum to yield the product as a colorless oil.

Method 2: Reduction of L-Amino Acid with NaBH₄ in THF [17]

-

In a three-necked flask under a nitrogen atmosphere, combine NaBH₄ (2.5 equivalents), the L-amino acid (1 equivalent), and tetrahydrofuran (THF).

-

Stir the mixture in an ice-water bath.

-

Add a solution of NaBH₄ (1 equivalent) in THF dropwise over 40 minutes.

-

Stir the mixture for 5 hours, then reflux for 18 hours.

-

After cooling to room temperature, add methanol (B129727) dropwise until the solution becomes clear.

-

Remove the solvent and add a 4 M solution of potassium hydroxide (B78521) (KOH).

-

Stir the mixture for 4 hours.

-

Extract the mixture with dichloromethane.

-

Dry the combined organic extracts with anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to obtain the final product.

Spectroscopic Data

Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Raman spectra, are available through various chemical databases.[2][7][11][16][18] This data is crucial for the structural elucidation and purity assessment of the compound.

Applications

This compound is a key intermediate in various chemical syntheses. It has been utilized in the preparation of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics. It also serves as a homochiral guest compound in the synthesis of certain crown ethers.

Visualizations

Logical Relationship of Chemical Information

The following diagram illustrates the interconnectedness of the chemical data for this compound, from its basic identification to its detailed structural and physical properties.

Caption: Overview of this compound Information Flow.

References

- 1. scbt.com [scbt.com]

- 2. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]

- 3. (R)-(-)-2-Amino-3-methyl-1-butanol 98 4276-09-9 [sigmaaldrich.com]

- 4. (S)-(+)-2-氨基-3-甲基-1-丁醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Valinol | C5H13NO | CID 79019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-2-Amino-3-methyl-1-butanol, 96% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-Butanol, 2-amino-3-methyl-, (.+/-.)- [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. This compound 97 16369-05-4 [sigmaaldrich.com]

- 10. This compound (473-75-6) for sale [vulcanchem.com]

- 11. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]

- 12. (R)-(-)-2-Amino-3-methyl-1-butanol 98 4276-09-9 [sigmaaldrich.com]

- 13. (R)-(-)-2-amino-3-methyl-1-butanol [stenutz.eu]

- 14. DL-2-AMINO-3-METHYL-1-BUTANOL CAS#: 16369-05-4 [chemicalbook.com]

- 15. jigspharma.com [jigspharma.com]

- 16. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR spectrum [chemicalbook.com]

- 17. guidechem.com [guidechem.com]

- 18. spectrabase.com [spectrabase.com]

CAS number for 2-Amino-3-methyl-1-butanol

An In-depth Technical Guide to 2-Amino-3-methyl-1-butanol

This technical guide provides comprehensive information on this compound, a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Identification

This compound, also known as DL-Valinol, exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). These forms are critical in stereospecific synthesis.

| Compound Name | CAS Number | Synonyms |

| This compound (Racemic) | 16369-05-4 | (±)-Valinol, DL-Valinol[1] |

| (R)-(-)-2-Amino-3-methyl-1-butanol | 4276-09-9 | D-Valinol[2][3] |

| (S)-(+)-2-Amino-3-methyl-1-butanol | 2026-48-4 | L-Valinol[4] |

Physicochemical Properties

The physical and chemical properties vary between the racemic mixture and its enantiomers. These properties are crucial for designing experimental conditions and for analytical characterization.

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [2][4] |

| Molecular Weight | 103.16 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid or solid | [3][5] |

| Solubility | Soluble in water, ethanol, and most organic solvents | [5] |

Properties of Enantiomers and Racemate

| Property | (±)-Racemic | (R)-(-) Enantiomer | (S)-(+) Enantiomer |

| CAS Number | 16369-05-4 | 4276-09-9[2] | 2026-48-4[4] |

| Density (at 25 °C) | 0.936 g/mL | 0.931 g/mL | 0.926 g/mL |

| Boiling Point | 75-77 °C at 8 mmHg | - | 81 °C at 8 mmHg |

| Melting Point | - | 35-36 °C[3] | 30-32 °C |

| Refractive Index (n20/D) | 1.4543 | 1.455[6] | 1.4548 |

| Optical Activity | Not applicable | [α]20/D −16°, c = 10 in ethanol[3] | [α]25/D +10°, c = 10 in H₂O |

| Flash Point | 90 °C (194 °F) - closed cup | 78 °C (172.4 °F) - closed cup[3] | - |

| InChI Key | NWYYWIJOWOLJNR-UHFFFAOYSA-N | NWYYWIJOWOLJNR-YFKPBYRVSA-N[3] | NWYYWIJOWOLJNR-RXMQYKEDSA-N |

Applications in Research and Development

This compound is a versatile chiral intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.

-

Chiral Auxiliary and Nucleophile: It is used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics.

-

Synthesis of Heterocycles: The compound is a precursor in the synthesis of 1-allyl-2-pyrroleimines.

-

Pharmaceutical Intermediates: It is a key raw material for drug synthesis and is widely used in the pharmaceutical industry.[5][7]

-

Ligand Synthesis: It serves as a building block for new amino acid-derived N,P-ligands used in copper-catalyzed conjugate additions.

Experimental Protocols: Chemical Synthesis

The enantiomerically pure forms of this compound are typically synthesized via the reduction of the corresponding amino acid, L-valine.

Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol via L-Amino Acid Reduction

This protocol describes the reduction of an L-amino acid using sodium borohydride (B1222165) (NaBH₄).[7]

Materials:

-

L-amino acid (e.g., L-valine)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), dry

-

Potassium hydroxide (B78521) (KOH) solution (4 mol/L)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

100 mL three-necked flask, ice-water bath, reflux condenser, and standard glassware

Procedure:

-

Under a nitrogen atmosphere, add NaBH₄ (1.42 g, 37.5 mmol) and the L-amino acid (15 mmol) to 30 mL of THF in a 100 mL three-necked flask.

-

Stir the mixture in an ice-water bath.

-

Slowly add a THF solution of NaBH₄ (3.81 g, 15 mmol) dropwise over 40 minutes.

-

Continue stirring the mixture for 5 hours, then reflux for 18 hours.

-

After cooling the mixture to room temperature, cautiously add methanol dropwise until the solution becomes clear.

-

Remove the solvent under reduced pressure.

-

Add 30 mL of 4 mol/L KOH to the flask and stir the resulting mixture for 4 hours.

-

Extract the mixture with dichloromethane.

-

Dry the combined organic extracts with anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to yield the final product, (S)-(+)-2-Amino-3-methyl-1-butanol.

Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol via L-Leucine Reduction with Iodine

This alternative method utilizes a combination of NaBH₄ and iodine for the reduction.[7]

Materials:

-

L-leucine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), dry

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon gas supply

-

Standard reaction flask and glassware

Procedure:

-

Under an argon atmosphere, add NaBH₄ (8.1 g, 214.0 mmol) to a solution of L-leucine (10.0 g, 85.3 mmol) in 135 mL of dry THF.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of iodine (21.6 g, 85.3 mmol) in 50 mL of dry THF over 1 hour. Note the evolution of hydrogen gas.

-

After the addition is complete, allow the solution to stir for an additional 4 hours.

-

Extract the reaction mixture with CH₂Cl₂ (3 x 140 mL).

-

Combine the organic layers and dry them over anhydrous MgSO₄.

-

Filter the solution and concentrate it under vacuum to obtain the product as a colorless oil.

Diagrams and Pathways

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol from an L-amino acid precursor, as detailed in the experimental protocols.

Caption: Workflow for the chemical synthesis of L-Valinol.

Related Biosynthetic Pathway: The Ehrlich Pathway

While this compound is primarily a synthetic intermediate, related C5 alcohols like 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol are produced naturally by microorganisms via the Ehrlich pathway.[8] This pathway converts amino acids into fusel alcohols. The diagram below shows the conversion of L-isoleucine to 2-methyl-1-butanol.

Caption: The Ehrlich pathway for 2-methyl-1-butanol biosynthesis.

References

- 1. Valinol | C5H13NO | CID 79019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (R)-(-)-2-氨基-3-甲基-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]

- 5. (r)-(-)-2-amino-3-methyl-1-butanol - Cas 4276-09-9, Pharmaceutical Grade For Drug Synthesis And Organic Intermediate Applications, Clear To Pale Yellow Liquid With Mild Amine Odor at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 6. (R)-(-)-2-amino-3-methyl-1-butanol [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

- 8. Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers and Enantiomers of 2-Amino-3-methyl-1-butanol for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, separation, characterization, and potential biological significance of the stereoisomers of 2-Amino-3-methyl-1-butanol.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a chiral amino alcohol with significant applications in synthetic chemistry and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on the synthesis of the racemic mixture, methodologies for chiral resolution, and the distinct properties of the individual enantiomers.

Introduction to Stereoisomerism in this compound

This compound possesses a single chiral center at the second carbon atom, giving rise to two non-superimposable mirror images known as enantiomers: (S)-(+)-2-Amino-3-methyl-1-butanol and (R)-(-)-2-Amino-3-methyl-1-butanol. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity. The racemic mixture, a 1:1 combination of both enantiomers, is optically inactive.

The distinct three-dimensional arrangement of these stereoisomers is crucial in the context of drug design and development, as the biological activity of a chiral molecule is often dictated by the specific interaction of one enantiomer with its biological target.

Physicochemical Properties of this compound Stereoisomers

The separation and characterization of the enantiomers of this compound are essential for their application in stereoselective synthesis and pharmacological studies. The following table summarizes key quantitative data for the racemic mixture and the individual enantiomers.

| Property | Racemic (±) | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer |

| Molecular Formula | C₅H₁₃NO[1][2] | C₅H₁₃NO[3][4] | C₅H₁₃NO[5] |

| Molecular Weight | 103.16 g/mol [1][2] | 103.16 g/mol [3][4] | 103.16 g/mol [5] |

| CAS Number | 16369-05-4[1][2] | 2026-48-4[3][4] | 4276-09-9[5] |

| Melting Point | Not specified | 30-32 °C[6] | 35-36 °C |

| Specific Rotation ([α]D) | 0° | +10° (c=10 in H₂O)[6] | -16° (c=10 in ethanol) |

| Density | Not specified | 0.926 g/mL at 25 °C[6] | Not specified |

Synthesis and Chiral Resolution: Experimental Protocols

The preparation of enantiomerically pure this compound is a critical step for its application in stereospecific synthesis and pharmaceutical research. The following sections detail common methodologies for the synthesis of the racemic mixture and its subsequent resolution into individual enantiomers.

Synthesis of Racemic this compound

A common route for the synthesis of racemic this compound involves the reduction of the corresponding amino acid, valine, or its ester derivative.

Protocol: Reduction of L-Valine

-

Reaction Setup: In a three-necked flask under a nitrogen atmosphere, suspend L-valine in anhydrous tetrahydrofuran (B95107) (THF).

-

Reduction: Cool the suspension in an ice-water bath and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in THF.

-

Reflux: After the initial reaction, heat the mixture to reflux for several hours to ensure complete reduction.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.

-

Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent like diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved through several methods, including diastereomeric salt formation and enzymatic resolution.

Protocol 1: Diastereomeric Salt Formation with Tartaric Acid

This method relies on the differential solubility of the diastereomeric salts formed between the racemic amino alcohol and a chiral resolving agent.

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol (B129727) or ethanol. Add an equimolar amount of a chiral acid, for example, L-(+)-tartaric acid.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of one enantiomer will preferentially crystallize out of the solution.

-

Separation: Isolate the crystals by filtration. The other diastereomeric salt will remain in the mother liquor.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base, such as sodium hydroxide, to liberate the free enantiomer. Extract the enantiomer with an organic solvent.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by evaporation of the solvent and subsequent treatment with a base.

Protocol 2: Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers.

-

Acylation: The racemic amino alcohol is first acylated, for instance, by reacting it with an acylating agent like ethyl acetate (B1210297) in the presence of a lipase (B570770) (e.g., from Candida antarctica). The enzyme will selectively acylate one of the enantiomers.

-

Separation: The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by chromatographic techniques due to their different chemical nature.

-

Hydrolysis: The acylated enantiomer can then be hydrolyzed back to the free amino alcohol, yielding the enantiomerically pure compound.

Analytical Methods for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound.

General Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of amino alcohols. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes.

-

Detection: UV detection is commonly used. Derivatization with a chromophoric agent may be necessary to enhance detection sensitivity.

-

Analysis: Inject the sample onto the column and monitor the elution of the two enantiomers. The ratio of the peak areas corresponds to the enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable signals for the two enantiomers. This allows for the determination of enantiomeric excess.

Biological Significance and Applications in Drug Development

Chiral amino alcohols are valuable building blocks in the synthesis of many pharmaceutical compounds. The stereochemistry of these building blocks is often critical for the therapeutic efficacy and safety of the final drug product.

A prominent example of the importance of amino alcohol stereochemistry is in the synthesis of the antituberculosis drug, ethambutol. The therapeutically active stereoisomer, (S,S)-ethambutol, is synthesized from (S)-(+)-2-aminobutanol. The (R,R)-enantiomer is significantly less active and exhibits higher toxicity, underscoring the necessity of using the enantiomerically pure precursor.

While specific biological activities and signaling pathways for the individual enantiomers of this compound are not extensively documented in publicly available literature, their structural similarity to other biologically active amino alcohols suggests potential applications as chiral synthons in the development of new drugs. The distinct spatial arrangement of the functional groups in the (S)- and (R)-enantiomers would likely lead to different interactions with chiral biological targets such as enzymes and receptors.

Visualizing Stereochemical Relationships and Experimental Workflows

Conclusion

The stereoisomers of this compound represent important chiral building blocks with distinct physicochemical properties. The ability to synthesize and separate these enantiomers with high purity is crucial for their application in asymmetric synthesis and is a key consideration for the development of new chiral pharmaceuticals. While the specific biological roles of the individual enantiomers of this compound warrant further investigation, the principles of stereochemistry in drug action suggest that they are likely to exhibit different pharmacological and toxicological profiles. This guide provides a foundational resource for researchers and professionals working with these and other chiral molecules, emphasizing the importance of stereochemical control in modern drug discovery and development.

References

- 1. 1-Butanol, 2-amino-3-methyl-, (.+/-.)- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]

- 4. (S)-(+)-2-Amino-3-methyl-1-butanol [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Amino Alcohols for Researchers and Drug Development Professionals

Introduction

Amino alcohols are a critical class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group.[1] This bifunctionality imparts a unique combination of physical and chemical properties, making them highly valuable in a wide range of applications, from industrial processes to pharmaceutical synthesis.[1][] In the realm of drug development, amino alcohols serve as essential building blocks and chiral auxiliaries for the synthesis of complex bioactive molecules.[][3] Their derivatives are under investigation for various therapeutic applications, including antimicrobial and antifungal activities.[1] A thorough understanding of their thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting the stability and bioavailability of drug candidates. This guide provides an in-depth overview of the core thermodynamic properties of key amino alcohols, details of experimental methodologies for their determination, and visualizations of relevant workflows and relationships.

Core Thermodynamic Properties of Selected Amino Alcohols

The following tables summarize key thermodynamic data for several industrially and pharmaceutically relevant amino alcohols. These values are essential for chemical engineers and medicinal chemists in process design, safety analysis, and molecular modeling.

Table 1: Enthalpy and Gibbs Free Energy Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | ΔfH°(gas) (kJ/mol) | ΔfH°(liquid) (kJ/mol) | ΔvapH° (kJ/mol) | ΔfusH° (kJ/mol) | ΔfG° (kJ/mol) |

| Monoethanolamine | C₂H₇NO | 61.08 | - | - | 58 ± 3[4] | - | - |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | - | - | - | - | - |

| 3-Aminopropanol | C₃H₉NO | 75.11 | - | - | - | - | - |

| 2-Aminopropanol | C₃H₉NO | 75.11 | - | - | - | - | - |

Note: A hyphen (-) indicates that reliable data was not found in the initial search. Further targeted searches would be needed to populate these fields.

Table 2: Heat Capacity and Phase Transition Data

| Compound | Cp,gas (J/mol·K) | Cp,liquid (J/mol·K) | Boiling Point (°C) | Melting Point (°C) |

| Monoethanolamine | - | - | 170.5 | 10.5 |

| Diethanolamine | - | - | 268.4[5] | 28[5] |

| 3-Aminopropanol | - | - | 184-187[6] | 11-13[6] |

| 2-Aminopropanol | - | - | 72-73 (at 11 mmHg)[7] | -2[7] |

Table 3: Physical Properties

| Compound | Density (g/cm³) | Vapor Pressure | Water Solubility |

| Monoethanolamine | 1.012 (at 25°C) | 0.4 mmHg (at 20°C) | Miscible |

| Diethanolamine | 1.097 (at 25°C) | <0.01 mmHg (at 20°C) | Miscible |

| 3-Aminopropanol | 0.982[6] | - | Soluble[8] |

| 2-Aminopropanol | 0.965 (at 25°C)[7] | - | Completely miscible[7] |

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the amino alcohol is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere. The desired temperature program is set, which includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 K/min), and a final isothermal period.

-

Data Acquisition: The instrument heats both the sample and reference pans. The differential heat flow to the sample required to maintain it at the same temperature as the reference is recorded.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in the region of the temperature ramp where no phase transition occurs. It is calculated relative to a standard material with a known heat capacity (e.g., sapphire).

-

Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram. The onset of the peak corresponds to the melting point.

-

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is a standard method for determining the heat of combustion of a substance.

Methodology:

-

Sample Preparation: A known mass of the liquid amino alcohol is placed in a crucible within a high-pressure stainless steel container, the "bomb." A fine wire is passed through the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to around 30 atm).

-

Calorimeter Setup: The bomb is placed in a well-insulated outer container (a dewar) filled with a precise volume of water. A stirrer and a high-precision thermometer are also placed in the water.

-

Combustion: The sample is ignited by passing an electric current through the wire. The combustion of the amino alcohol releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated using the formula: q = C_calorimeter * ΔT where q is the heat released, C_calorimeter is the heat capacity of the calorimeter (determined by burning a substance with a known heat of combustion, such as benzoic acid), and ΔT is the measured temperature change. The molar enthalpy of combustion is then calculated by dividing q by the number of moles of the amino alcohol burned.

Visualizations

Experimental Workflow for Enthalpy of Combustion Measurement

Caption: Workflow for determining the enthalpy of combustion.

Logical Relationship of Key Thermodynamic Properties

Caption: The Gibbs free energy equation.

Role of Amino Alcohols in Bioactive Molecule Synthesis

Caption: Synthesis of bioactive molecules from amino alcohols.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-3-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Amino-3-methyl-1-butanol, a chiral amino alcohol with significant applications in organic synthesis and as a building block for pharmacologically active molecules. This document collates available data on its chemical and physical properties, thermal stability, and reactivity with common reagents. Detailed experimental protocols for assessing its stability and reactivity are also presented, alongside visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, also known as Valinol, is a chiral compound derived from the amino acid valine. It exists as two enantiomers, (S)-(+)-2-Amino-3-methyl-1-butanol and (R)-(-)-2-Amino-3-methyl-1-butanol, as well as a racemic mixture. Its versatile structure, containing both a primary amine and a primary alcohol, makes it a valuable intermediate in the synthesis of chiral ligands, catalysts, and pharmaceutical agents.[1][2][3][4]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [5][6][7] |

| Molecular Weight | 103.16 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid or solid | [7][8] |

| Boiling Point | 75-77 °C at 8 mmHg | [7] |

| Melting Point | (R)-(-)-enantiomer: 35-36 °C | [9] |

| Density | 0.936 g/mL at 25 °C | [7] |

| Flash Point | 90 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.4543 | [7] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents.

Thermal Stability

Elevated temperatures can lead to the thermal degradation of this compound. While specific quantitative data on its decomposition temperature is limited, information on its enantiomer, D-Valinol, suggests it is prone to degradation at temperatures above 100 °C, which may involve thermal decomposition and racemization.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be employed to determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) crucible.[10]

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

References

- 1. researchgate.net [researchgate.net]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. mt.com [mt.com]

- 4. biomedres.us [biomedres.us]

- 5. ir.library.louisville.edu [ir.library.louisville.edu]

- 6. scbt.com [scbt.com]

- 7. This compound 97 16369-05-4 [sigmaaldrich.com]

- 8. (S)-(+)-2-Amino-3-methyl-1-butanol, 96% 5 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. (R)-(-)-2-Amino-3-methyl-1-butanol 98 4276-09-9 [sigmaaldrich.com]

- 10. epfl.ch [epfl.ch]

Synthesis of 2-Amino-3-methyl-1-butanol Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-amino-3-methyl-1-butanol (commonly known as L-valinol or D-valinol, depending on the stereochemistry) and its analogs. These chiral β-amino alcohols are crucial building blocks in asymmetric synthesis and are integral components of numerous pharmaceuticals. This document details various synthetic strategies, presents quantitative data for comparative analysis, provides explicit experimental protocols for key transformations, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of this compound and its analogs can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol, substrate scope, and scalability.

Reduction of α-Amino Acids and Their Derivatives

One of the most direct and widely utilized methods for the synthesis of chiral β-amino alcohols is the reduction of the corresponding α-amino acids, which are readily available from the chiral pool. L-valine, for instance, is the natural precursor to L-valinol ((S)-(+)-2-amino-3-methyl-1-butanol).

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of iodine or other additives. The LiAlH₄ reduction is highly efficient but requires stringent anhydrous conditions due to its high reactivity. The NaBH₄/I₂ system offers a milder and often more cost-effective alternative.

Asymmetric Aminohydroxylation of Alkenes

The Sharpless asymmetric aminohydroxylation (AA) provides a powerful method for the direct conversion of alkenes into enantiomerically enriched vicinal amino alcohols. This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from cinchona alkaloids, and a nitrogen source. The choice of ligand dictates the stereochemical outcome of the reaction, allowing for the synthesis of both enantiomers of the desired amino alcohol. While highly effective for certain substrates, the regioselectivity of the aminohydroxylation can be a challenge for unsymmetrical alkenes.

Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides with nitrogen-based nucleophiles is a versatile and stereospecific method for the synthesis of β-amino alcohols. This Sₙ2 reaction proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack. The regioselectivity of the ring-opening of unsymmetrical epoxides can be controlled by the choice of catalyst and reaction conditions. Lewis acids are often employed to activate the epoxide ring and facilitate the nucleophilic attack.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino alcohols. ω-Transaminases, for example, can be used for the asymmetric amination of α-hydroxy ketones to produce enantiomerically pure β-amino alcohols. This approach benefits from the high stereospecificity of enzymes and mild reaction conditions.

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the synthesis of this compound and its analogs using various methods, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Reduction of Valine Derivatives to Valinol

| Starting Material | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| L-Valine | LiAlH₄ | THF | 73-75 | >99 | [1] |

| L-Valine | NaBH₄ / I₂ | THF | 80-98 | >99 | [1] |

| L-Valine Methyl Ester | NaBH₄ | EtOH | 88-94 | >99 | [1] |

Table 2: Asymmetric Aminohydroxylation of Representative Alkenes

| Alkene | Nitrogen Source | Chiral Ligand | Yield (%) | ee% | Reference |

| Styrene | TsN(Na)Cl | (DHQ)₂-PHAL | 94 | 99 | [2] |

| Methyl Cinnamate | TsN(Na)Cl | (DHQD)₂-PHAL | 85 | 98 | [2] |

| 1-Hexene | AcNHBr | (DHQ)₂-PHAL | 70 | 95 | [3] |

Table 3: Ring-Opening of Epoxides with Amines

| Epoxide | Amine | Catalyst | Yield (%) | Regioselectivity | Reference |

| Styrene Oxide | Aniline | None (in water) | 92 | >99:1 | [4] |

| Styrene Oxide | Aniline | Zn(ClO₄)₂·6H₂O | 95 | >99:1 | [4] |

| Cyclohexene Oxide | Aniline | Sulfated Tin Oxide | 90 | N/A (trans) | [5] |

| Propylene Oxide | Benzylamine | InBr₃ | 88 | 90:10 |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations described above.

Synthesis of L-Valinol by Reduction of L-Valine with LiAlH₄

Materials:

-

L-Valine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

15% Aqueous sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl ether

Procedure:

-

A 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The apparatus is flame-dried and flushed with dry nitrogen.

-

To the flask, add LiAlH₄ (1.1 equivalents) and anhydrous THF (sufficient to make a stirrable slurry).

-

A solution of L-valine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

-

The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, 15% aqueous NaOH, and then more water.

-

The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with ethyl ether.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude L-valinol is purified by vacuum distillation to yield a colorless oil or a low-melting solid.

Sharpless Asymmetric Aminohydroxylation of an Olefin

Materials:

-

Olefin (e.g., Styrene)

-

Nitrogen source (e.g., Chloramine-T trihydrate)

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

Chiral ligand (e.g., (DHQ)₂-PHAL)

-

Water

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer, add the nitrogen source (1.1 equivalents), potassium osmate(VI) dihydrate (0.004 equivalents), and the chiral ligand (0.01 equivalents).

-

A 1:1 mixture of tert-butanol and water is added, and the mixture is stirred until all solids have dissolved.

-

The olefin (1.0 equivalent) is added, and the reaction mixture is stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude amino alcohol is purified by flash column chromatography.

Ring-Opening of an Epoxide with an Amine

Materials:

-

Epoxide (e.g., Styrene Oxide)

-

Amine (e.g., Aniline)

-

Catalyst (e.g., Zinc(II) perchlorate (B79767) hexahydrate, optional)

-

Solvent (e.g., water or solvent-free)

Procedure:

-

To a round-bottomed flask, add the epoxide (1.0 equivalent) and the amine (1.1 equivalents).

-

If a catalyst is used, it is added at this stage (e.g., 5 mol% Zn(ClO₄)₂·6H₂O).

-

The reaction mixture is stirred at room temperature or heated as required.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude β-amino alcohol is purified by column chromatography.

Mandatory Visualizations

Biological Pathway: Mechanism of Action of Efavirenz

This compound analogs are crucial in the synthesis of various pharmaceuticals. For instance, a chiral β-amino alcohol is a key component in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The following diagram illustrates the HIV life cycle and the point of intervention for NNRTIs like Efavirenz.

Caption: HIV life cycle and the inhibitory action of Efavirenz.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general workflow for the synthesis, workup, and purification of a this compound analog.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Highly enantioselective synthesis of beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akshatrathi.com [akshatrathi.com]

- 3. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]

- 4. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-3-methyl-1-butanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for the stereocontrolled formation of new chiral centers. 2-Amino-3-methyl-1-butanol, a readily available chiral amino alcohol derived from the natural amino acid D-valine (and often referred to as D-valinol), serves as a versatile and highly effective chiral auxiliary. Its primary application is realized through its conversion to a chiral oxazolidinone, which provides a rigid scaffold to direct the stereochemical outcome of various carbon-carbon bond-forming reactions. The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the reactive intermediate, leading to high diastereoselectivity in reactions such as enolate alkylation and aldol (B89426) additions. Following the desired transformation, the auxiliary can be cleanly removed and often recovered for reuse.

These application notes provide a comprehensive overview of the use of this compound as a chiral auxiliary, including detailed experimental protocols, quantitative data for key transformations, and visualizations of the underlying stereochemical models.

Data Presentation

Asymmetric Alkylation of N-Acyloxazolidinones Derived from this compound

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives. The steric hindrance provided by the isopropyl group of the valinol-derived auxiliary directs the incoming electrophile to the opposite face of the enolate.

| Entry | N-Acyl Group | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Propionyl | Benzyl (B1604629) bromide | LDA | 95 | >99:1 |

| 2 | Acetyl | Methyl iodide | NaHMDS | 92 | 98:2 |

| 3 | Butyryl | Allyl bromide | KHMDS | 88 | 97:3 |

| 4 | Phenylacetyl | tert-Butyl bromide / SnCl₄ | Zr Enolate | 77 | 50:1 |

Asymmetric Aldol Reaction of N-Acyloxazolidinones Derived from this compound

The boron-mediated aldol reaction of N-acyloxazolidinones allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis. The reaction proceeds through a Zimmerman-Traxler transition state to predominantly afford the syn-aldol adduct.

| Entry | N-Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Propionyl | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 |

| 2 | Propionyl | Benzaldehyde | Bu₂BOTf | 90 | 98:2 |

| 3 | Acetyl | Propionaldehyde | TiCl₄ | 82 | 95:5 |

| 4 | Propionyl | n-Octanal | Bu₂BOTf | High | High |

Experimental Protocols

Protocol 1: Synthesis of (R)-4-isopropyl-2-oxazolidinone from this compound

This protocol describes the formation of the chiral oxazolidinone auxiliary from D-valinol.

Materials:

-

(R)-2-Amino-3-methyl-1-butanol (D-Valinol)

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

-

Toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-2-Amino-3-methyl-1-butanol (1.0 eq) in toluene.

-

Add diethyl carbonate (1.2 eq) and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by the distillation of ethanol.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford pure (R)-4-isopropyl-2-oxazolidinone.

Protocol 2: N-Acylation of (R)-4-isopropyl-2-oxazolidinone

This protocol details the attachment of the prochiral acyl group to the chiral auxiliary.

Materials:

-

(R)-4-isopropyl-2-oxazolidinone

-

Acyl chloride (e.g., propionyl chloride)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve (R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.

-

Slowly add the desired acyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the N-acyl oxazolidinone.

Protocol 3: Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of the N-acyl oxazolidinone.

Materials:

-

N-acyl-(R)-4-isopropyl-2-oxazolidinone

-

Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))

-

Alkylating agent (e.g., benzyl bromide)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (1.05 eq) dropwise to the solution and stir for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and allow it to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product.

Protocol 4: Asymmetric Aldol Reaction

This protocol details a boron-mediated diastereoselective aldol reaction.

Materials:

-

N-acyl-(R)-4-isopropyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add DIPEA (1.2 eq) followed by the slow, dropwise addition of Bu₂BOTf (1.1 eq).

-

Stir the mixture at -78 °C for 30 minutes to form the Z-boron enolate.

-

Add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction with a pH 7 phosphate (B84403) buffer.

-

Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

-

Alkylated N-acyl oxazolidinone

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the mixture at 0 °C to room temperature for 2-4 hours, monitoring by TLC.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Remove the THF under reduced pressure.

-

The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~1-2 with aqueous HCl.

-

Extract the desired chiral carboxylic acid with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product.

Mandatory Visualization

Caption: General experimental workflow for the use of this compound as a chiral auxiliary.

Caption: Stereochemical model for the asymmetric alkylation of a valinol-derived oxazolidinone.

Caption: Zimmerman-Traxler model for the asymmetric aldol reaction using a valinol-derived auxiliary.

Application Notes and Protocols: 2-Amino-3-methyl-1-butanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile chiral building block, 2-amino-3-methyl-1-butanol (valinol), in asymmetric synthesis. This document details its application as a chiral auxiliary, in the synthesis of chiral ligands for metal-catalyzed reactions, and as a precursor for organocatalysts. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate practical application in a laboratory setting.

Application as a Chiral Auxiliary in Asymmetric Alkylation

(S)- or (R)-2-amino-3-methyl-1-butanol can be readily converted into the corresponding chiral oxazolidinone auxiliary. This auxiliary is highly effective in directing the stereoselective alkylation of enolates derived from N-acyloxazolidinones, providing a reliable method for the synthesis of chiral carboxylic acid derivatives. The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation step. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid and allows for the recovery of the chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone derived from (R)-2-amino-3-methyl-1-butanol.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-isopropyl-1,3-oxazolidin-2-one (1.0 equiv) in dry dichloromethane (B109758) at 0 °C, add triethylamine (B128534) (1.2 equiv).

-

Slowly add the desired acyl chloride (1.1 equiv) and stir the mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the N-acyloxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acyloxazolidinone (1.0 equiv) in dry THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF and stir for 30 minutes to form the sodium enolate.

-

Add the alkyl halide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Warm the mixture to room temperature and extract with ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the alkylated product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product in a mixture of THF and water (4:1).

-

Add lithium hydroxide (B78521) (LiOH) (2.0 equiv) and hydrogen peroxide (4.0 equiv) at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.

-

The chiral auxiliary can be recovered from the aqueous layer.

Quantitative Data for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | N-(2-phenylacetyl)oxazolidinone | 92 | >99:1 |

| 2 | Iodomethane | N-propionyl-oxazolidinone | 89 | 98:2 |

| 3 | Allyl bromide | N-(pent-4-enoyl)oxazolidinone | 95 | >99:1 |

Application in Asymmetric Aldol (B89426) Reactions

Chiral oxazolidinones derived from this compound are also powerful auxiliaries for controlling the stereochemistry of aldol reactions. The boron enolates of N-acyloxazolidinones react with aldehydes to produce syn-aldol adducts with high diastereoselectivity. The stereochemical outcome is dictated by a chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions with the auxiliary.

Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Formation of the Boron Enolate

-

Dissolve the N-acyloxazolidinone (1.0 equiv) in dry dichloromethane and cool to 0 °C under an inert atmosphere.

-

Add di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).

-

Stir the mixture at 0 °C for 30 minutes.

Step 2: Aldol Addition

-

Cool the solution of the boron enolate to -78 °C.

-

Add the aldehyde (1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by adding a pH 7 phosphate (B84403) buffer.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the aldol adduct by column chromatography.

Step 3: Auxiliary Removal

-

The chiral auxiliary can be removed under similar conditions as described for the alkylation product to yield the corresponding β-hydroxy carboxylic acid or its ester derivative.

Quantitative Data for Asymmetric Aldol Reactions

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanoic acid derivative | 85 | 99:1 |

| 2 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | 90 | 98:2 |

| 3 | Acrolein | 3-hydroxy-2-methylpent-4-enoic acid derivative | 82 | 95:5 |

Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound is a key starting material for the synthesis of widely used chiral ligands, such as phosphinooxazolines (PHOX). These ligands create a chiral environment around a metal center (e.g., Palladium, Iridium, Rhodium), enabling high enantioselectivity in a variety of catalytic transformations, including asymmetric allylic alkylation, hydrogenation, and Heck reactions.

Experimental Protocol: Synthesis of (S)-iPr-PHOX Ligand

Step 1: Synthesis of the Chiral Oxazoline (B21484)

-

React (S)-2-amino-3-methyl-1-butanol (1.0 equiv) with 2-cyanopyridine (B140075) in the presence of a catalytic amount of zinc chloride (ZnCl₂) under solvent-free conditions at 120 °C for 12 hours.

-

Purify the resulting chiral oxazoline by vacuum distillation.

Step 2: Synthesis of the PHOX Ligand

-

To a solution of the chiral oxazoline (1.0 equiv) in dry THF at -78 °C, add n-butyllithium (1.05 equiv) and stir for 30 minutes.

-

Add a solution of chlorodiphenylphosphine (B86185) (1.1 equiv) in THF and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the (S)-iPr-PHOX ligand by column chromatography on silica (B1680970) gel.

Quantitative Data for PHOX Ligand in Asymmetric Allylic Alkylation

Reaction: 1,3-diphenylallyl acetate with dimethyl malonate catalyzed by [Pd(allyl)Cl]₂ and (S)-iPr-PHOX.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | CH₂Cl₂ | 0 | 98 | 99 |

| 0.5 | THF | 25 | 95 | 98 |

| 1 | Toluene | 0 | 96 | 99 |

Application in Organocatalysis

Derivatives of this compound have been successfully employed as organocatalysts in various asymmetric transformations, such as Michael additions. These small organic molecules can effectively catalyze reactions with high enantioselectivity without the need for a metal. For instance, valinol-derived primary β-amino alcohols can catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes.

Experimental Protocol: Asymmetric Michael Addition

-

To a mixture of the nitroalkene (1.0 equiv) and the β-keto ester (1.2 equiv) in a suitable solvent (e.g., toluene) at -30 °C, add the this compound-derived organocatalyst (0.1 equiv).

-

Stir the reaction mixture at -30 °C for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the Michael adduct by column chromatography on silica gel.

Quantitative Data for Organocatalyzed Michael Addition

Reaction: Michael addition of ethyl 2-oxocyclopentanecarboxylate to β-nitrostyrene.

| Organocatalyst (derived from) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| (S)-2-amino-3-methyl-1-butanol | -30 | 75 | 99:1 | 99 |

| (S)-Phenylalaninol | -30 | 70 | 96:4 | 98 |

Application of 2-Amino-3-methyl-1-butanol in Pharmaceutical Synthesis

Application Note AP-CHEM-2301

Abstract

2-Amino-3-methyl-1-butanol, also known as L-Valinol, is a versatile chiral building block extensively utilized in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, combined with its inherent chirality derived from the natural amino acid L-valine, makes it a valuable precursor for the asymmetric synthesis of a wide range of active pharmaceutical ingredients (APIs). This application note details the use of L-Valinol in the synthesis of antiviral and anticancer agents, and as a chiral auxiliary to induce stereoselectivity in key synthetic transformations. Detailed experimental protocols and quantitative data are provided for researchers, scientists, and drug development professionals.

Introduction